2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide
CAS No.: 1798673-57-0
Cat. No.: VC6999751
Molecular Formula: C14H14BrNO2
Molecular Weight: 308.175
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798673-57-0 |
|---|---|
| Molecular Formula | C14H14BrNO2 |
| Molecular Weight | 308.175 |
| IUPAC Name | 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide |
| Standard InChI | InChI=1S/C14H14BrNO2/c1-10(8-11-6-7-18-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-7,9-10H,8H2,1H3,(H,16,17) |
| Standard InChI Key | QHZKJUPWMMIXFF-UHFFFAOYSA-N |
| SMILES | CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2Br |
Introduction
2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide is a synthetic organic compound belonging to the benzamide family, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amide group. This compound features a complex structure, incorporating a bromine atom and a furan ring, contributing to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.
Key Features:
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Chemical Formula: C14H14BrNO2
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CAS Number: 1798673-57-0
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Classification: Benzamide derivative
Synthesis of 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide
The synthesis of this compound typically involves several key steps, including bromination and amide formation reactions. The choice of solvent, temperature, and catalysts plays a crucial role in optimizing the yield and purity of the final product. Polar aprotic solvents are often used to enhance nucleophilicity during the amide formation step.
Synthesis Steps:
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Starting Materials: The synthesis begins with appropriate starting materials, such as benzoyl chloride and an amine precursor containing the furan moiety.
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Amide Formation: The amide bond is formed through a condensation reaction between the benzoyl chloride and the amine, often facilitated by a base.
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Bromination: The bromine atom is introduced into the molecule through a bromination reaction, which may involve the use of bromine or a brominating agent.
Reactivity Features:
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Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions.
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Amide Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions.
Potential Applications
Given its structural complexity and potential biological activities, 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide is of interest in medicinal chemistry. It may serve as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Potential Uses:
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Pharmaceutical Intermediates: Used in the synthesis of drugs.
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Medicinal Chemistry: Potential for exhibiting pharmacological activities.
Physical and Chemical Data
While specific physical properties such as melting point, boiling point, and density are not readily available, the compound's chemical properties are influenced by its molecular structure.
Future Research Directions:
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Biological Activity Studies: Investigate interactions with specific receptors or enzymes.
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Pharmacokinetic Studies: Determine absorption, distribution, metabolism, and excretion (ADME) properties.
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Synthetic Optimization: Improve synthesis efficiency and yield.
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